3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a propan-1-one chain terminating in a piperidine ring.
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-22-14-7-5-13(6-8-14)17-18-15(23-19-17)9-10-16(21)20-11-3-2-4-12-20/h5-8H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSYZVWQYJLMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325654 | |
| Record name | 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808599 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850761-66-9 | |
| Record name | 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the piperidine moiety is often added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while nucleophilic substitution on the piperidine ring can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. The presence of the methoxyphenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in cancer treatment .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study demonstrated that similar oxadiazole derivatives possess antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways . These findings suggest that 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one could be a candidate for developing new antimicrobial agents.
Neuropharmacological Effects
The piperidine moiety in the compound is known for its neuroactive properties. Research has shown that piperidine derivatives can act as potential anxiolytics or antidepressants. The incorporation of the oxadiazole ring may enhance these effects by modulating neurotransmitter systems . Preliminary studies on related compounds indicate promising results in animal models for anxiety and depression.
Organic Electronics
The unique electronic properties of oxadiazole compounds make them suitable for applications in organic electronics. Their ability to form stable films and their high thermal stability are advantageous for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices . The methoxy group can also improve charge transport properties, making this compound a candidate for further exploration in electronic applications.
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer effects of various oxadiazole derivatives, including this compound. The compound was tested against several cancer cell lines (e.g., MCF7 breast cancer cells) and exhibited IC50 values comparable to standard chemotherapeutic agents. The mechanism was attributed to cell cycle arrest and apoptosis induction through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, differing primarily in substituents and heterocyclic arrangements:
Electronic and Solubility Effects
- 4-Methoxyphenyl vs. In contrast, the pyridinyl group (electron-withdrawing) may improve hydrogen-bonding capacity but reduce solubility in nonpolar environments .
- Sulfonamide/Sulfonyl Groups () : These groups significantly enhance water solubility and metabolic stability compared to the target compound’s methoxy and piperidine groups .
- Triazole vs. Oxadiazole () : Triazoles are more resistant to hydrolysis, which may improve in vivo stability, whereas oxadiazoles offer distinct electronic profiles for target binding .
Biological Activity
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one, often referred to as a derivative of oxadiazole and piperidine, has garnered attention for its diverse biological activities. This compound features a unique combination of functional groups that contribute to its pharmacological potential.
Chemical Structure and Properties
- IUPAC Name : 1-[4-(4-chlorophenyl)piperazin-1-yl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one
- Molecular Formula : C22H23ClN4O3
- Molecular Weight : 426.9 g/mol
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antioxidant Activity
Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. For instance, a study evaluated various oxadiazoles for their radical scavenging activity using the DPPH assay. The results showed that at a concentration of 25 µM, these compounds achieved radical scavenging rates between 32.0% to 87.3%, outperforming ascorbic acid in some cases .
Anti-inflammatory Effects
In vivo studies have demonstrated that certain oxadiazole derivatives can inhibit inflammation. In a carrageenan-induced paw edema model, these compounds showed significant edema reduction ranging from 23.6% to 82.3% compared to the reference drug Indomethacin .
Antimicrobial Activity
The compound has been tested against various bacterial strains and displayed notable antibacterial activity. For example, it was found effective against Gram-positive and Gram-negative bacteria in disc diffusion assays . The mechanism is believed to involve the inhibition of bacterial growth through interference with cellular processes.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies indicated that derivatives containing the oxadiazole moiety had IC50 values significantly lower than standard inhibitors, suggesting strong enzyme inhibitory potential .
Case Studies and Research Findings
A series of studies have been conducted to explore the pharmacological effects of this compound:
-
Study on Antioxidant Activity :
- Method : DPPH radical scavenging assay.
- Results : Compounds exhibited significant antioxidant activity with percentages comparable to established antioxidants like ascorbic acid.
-
Anti-inflammatory Study :
- Method : Carrageenan-induced paw edema model.
- Results : Significant reduction in paw swelling was observed with certain derivatives.
-
Antimicrobial Testing :
- Method : Agar disc diffusion method against S. aureus and E. coli.
- Results : The compound showed considerable inhibition zones, indicating effective antimicrobial properties.
- Enzyme Inhibition Assays :
Summary Table of Biological Activities
| Biological Activity | Methodology | Results/Findings |
|---|---|---|
| Antioxidant | DPPH Radical Scavenging | 32.0% - 87.3% scavenging at 25 µM |
| Anti-inflammatory | Carrageenan-induced edema | Edema inhibition: 23.6% - 82.3% |
| Antimicrobial | Disc diffusion against bacterial strains | Effective against S. aureus and E. coli |
| Enzyme Inhibition | AChE and urease assays | IC50 values: 0.63 µM - 6.28 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
